methyl 4-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate
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Overview
Description
Methyl 4-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate is a complex organic compound that features a purine derivative linked to a benzoate ester. This compound is notable for its unique structure, which includes a fluorobenzyl group and a purine moiety, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate typically involves multiple steps, starting with the preparation of the purine derivative and the benzoate ester. The key steps include:
Formation of the Purine Derivative: This involves the reaction of 2-fluorobenzylamine with a suitable purine precursor under controlled conditions to form the 7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine.
Esterification: The purine derivative is then reacted with methyl 4-hydroxybenzoate in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl 4-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate exerts its effects involves its interaction with specific molecular targets. The purine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(3-fluorobenzyl)oxy]benzoate
- Methyl 2-chloro-4-((4-fluorobenzyl)oxy)benzoate
Uniqueness
Methyl 4-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate is unique due to its combination of a purine derivative and a fluorobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H19FN4O5 |
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Molecular Weight |
438.4 g/mol |
IUPAC Name |
methyl 4-[7-[(2-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]oxybenzoate |
InChI |
InChI=1S/C22H19FN4O5/c1-25-18-17(19(28)26(2)22(25)30)27(12-14-6-4-5-7-16(14)23)21(24-18)32-15-10-8-13(9-11-15)20(29)31-3/h4-11H,12H2,1-3H3 |
InChI Key |
FWMYPWILQZFWRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=C(C=C3)C(=O)OC)CC4=CC=CC=C4F |
Origin of Product |
United States |
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